molecular formula C6H14O6S2 B1668071 Busulfan CAS No. 55-98-1

Busulfan

Cat. No. B1668071
CAS RN: 55-98-1
M. Wt: 246.3 g/mol
InChI Key: COVZYZSDYWQREU-UHFFFAOYSA-N
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Description

Busulfan is an antineoplastic in the class of alkylating agents and is used to treat various forms of cancer . It is a bifunctional alkylating agent, having a selective immunosuppressive effect on bone marrow . It has been used in the palliative treatment of chronic myeloid leukemia (myeloid leukemia, chronic), but although symptomatic relief is provided, no permanent remission is brought about .


Synthesis Analysis

Busulfan is an old drug, but is still well recommended as an alkylating agent during conditioning therapy, before hematopoietic stem cell transplantation . The widely accepted analytical procedures (HPLC–UV) to detect busulfan plasma exposure require time-consuming steps and a large volume of blood, especially for the pediatric population .


Molecular Structure Analysis

Busulfan is a small molecule with the chemical formula C6H14O6S2 . Its chemical designation is 1,4-butanediol dimethanesulfonate . The molecular weight is 246.29 g/mol .


Chemical Reactions Analysis

Busulfan is an alkylating agent which reacts with the N-7 position of guanosine and interferes with DNA replication and transcription of RNA . It has a more marked effect on myeloid cells than on lymphoid cells and is also very toxic to hematopoietic stem cells .


Physical And Chemical Properties Analysis

Busulfan is a bifunctional alkylating agent . The best stability was observed for busulfan solutions placed at 2-8 °C in syringes . This study demonstrated that precipitation, in addition to hydrolysis, has a significant influence on the busulfan content .

Scientific Research Applications

Busulfan and Reproductive Health

  • Protective Effects Against Male Infertility : Research has highlighted the potential of L-carnitine and homogenized testis tissue in reducing the adverse impacts of busulfan on male reproductive systems, particularly in improving sperm parameters and testis structure (Dehghani et al., 2013).
  • Impact on Spermatogenesis : Studies indicate that substances like L-carnitine, L-arginine, and Gosha-Jinki-Gan can ameliorate the damaging effects of busulfan on spermatogenesis, enhancing sperm count, motility, and overall health of the male reproductive system (Abd-Elrazek & Ahmed-Farid, 2018); (Qu et al., 2018).

Busulfan and Genetic Research

  • Genotoxic Expression and DNA Damage : Busulfan's genotoxic effects and its role inDNA damage have been a significant area of study. Its ability to induce DNA-damaged cell frequency and cause lesions inhibiting damage expression, such as DNA-protein or interstrand crosslinks, has been noted. This understanding contributes to the knowledge of busulfan's narrow therapeutic window (Morales-Ramírez et al., 2006).

Busulfan in Chemotherapy and Transplantation

  • Bioavailability Studies : Research on busulfan's bioavailability, especially in the context of bone marrow transplantation, reveals significant interindividual variation. This has implications for its therapeutic effectiveness and the need for individual dose adjustments to avoid drug-related toxicities (Hassan et al., 1994).

Therapeutic Approaches to Mitigate Busulfan's Side Effects

  • Melatonin's Protective Role : Studies suggest that melatonin can mitigate the adverse effects of busulfan, especially on the male reproductive system. Melatonin's antioxidant properties play a crucial role in protecting against busulfan-induced infertility and testes tissue damage (Ahade et al., 2013); (Zhang et al., 2019).

Impact on Physiological Parameters

  • Effect on Body and Testis Weight : Investigations into busulfan's impact on physiological parameters like body and testis weight, as well as serum levels of enzymes like MDA, have been conducted. These studies help understand the broader implications of busulfan use beyond its primary therapeutic applications (Nasibeh et al., 2014).

Busulfan and Molecular Biology

  • DNA Cross-linking and Cytotoxicity : Busulfan's ability to form DNA intrastrand cross-links, particularly at specific sequences, and its role in cytotoxic effects have been studied. This research is vital for understanding the molecular mechanisms underlying busulfan's impact on cells, particularly in the context of chronic myelogenous leukemia treatment (Iwamoto et al., 2004).

Busulfan in Combination Therapies

  • Combination with Antioxidants and Herbal Medicines : The integration of busulfan with antioxidants like CoQ10 and traditional medicines like Korean Red Ginseng extract has been explored to offset its negative impacts on the reproductive system. These studies demonstrate the potential of combining busulfan with natural substances to enhance patient outcomes and reduce side effects (Moloody et al., 2018); (Jung et al., 2015).

Safety And Hazards

Overexposure to Busulfan may cause effects on the hematological system . The ingredient Busulfan may have adverse reproductive effects, is a potential teratogen and developmental toxicant, and may be a carcinogen . Avoid contact with eyes, inhalation and accidental ingestion .

Future Directions

Bayesian modeling and simulation-based MIPD are some of the noteworthy precision medicine tools likely to be implemented in routine patient care in the near future . Busulfan has made a significant progress in terms of clinical testing for MIPD, though widespread application of Bayesian adaptive dosing is yet to be .

properties

IUPAC Name

4-methylsulfonyloxybutyl methanesulfonate
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InChI

InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3
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InChI Key

COVZYZSDYWQREU-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)OCCCCOS(=O)(=O)C
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Molecular Formula

C6H14O6S2
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DSSTOX Substance ID

DTXSID3020910
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Molecular Weight

246.3 g/mol
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Physical Description

Myleran appears as white crystals or powder. (NTP, 1992), Solid
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Solubility

Decomposes (NTP, 1992), Solubility in acetone at 25 °C: 2.4 g/100mL; in alcohol: 0.1g/100 mL. Practically insoluble in water but will dissolve slowly as hydrolysis takes place., 5.16e+00 g/L
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Mechanism of Action

Busulfan is an alkylating agent that contains 2 labile methanesulfonate groups attached to opposite ends of a 4-carbon alkyl chain. Once busulfan is hydrolyzed, the methanesulfonate groups are released and carbonium ions are produced. These carbonium ions alkylate DNA, which results in the interference of DNA replication and RNA transcription, ultimately leading to the disruption of nucleic acid function. Specifically, its mechanism of action through alkylation produces guanine-adenine intrastrand crosslinks. These crosslinks occur through a SN2 reaction guanine N7 nucleophilically attacks the carbon adjacent to the mesylate leaving group. This kind of damage cannot be repaired by cellular machinery and thus the cell undergoes apoptosis., The primary molecular action of busulfan is alkylation of intracellular nucleophiles. Both proteins and nucleic acids are affected. With regard to DNA, busulfan reacts with guanine residues to form a fourcarbon di-guanine DNA cross-linkage with release of methylsulfonate. The DNA cross-linkage causes misreading of the DNA code and single-strand breakage. The degree of DNA cross-linkage has been shown to be proportional to the dose and cytotoxicity of the compound. Busulfan-induced crosslinkages of DNA to nuclear proteins may also occur and is considered a cytotoxic mechanism. Busulfan has also been reported to esterify phosphate groups of chromosomal DNA, accounting for the fragmentation of chromosomes seen in various cell types after treatment. Chromosomal damage further contributes to the overall cytotoxic effect., Studies of cloned tumour and normal cells indicate that busulfan interrupts certain parts of the cell mitotic cycle. While busulfan can act on cells at any stage of mitosis, similar to other alkylating agents, in vitro studies with tumour cell lines indicate that replicating cells are most sensitive to busulfan in the late G1 phase and that progression through the cell cycle is blocked in the G2 phase. Cultured cells in the S-phase, which involves DNA synthesis, are not as affected because the DNA repair systems are active at this stage. Clinically, busulfan is cytotoxic to proliferating tissues, especially granulopoietic cells in the bone marrow.
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Product Name

Busulfan

Color/Form

White needles, Crystals

CAS RN

55-98-1
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Melting Point

237 to 244 °F (NTP, 1992), 106-107, 114-118 °C, 287 °C
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Synthesis routes and methods

Procedure details

Into a four-necked flask, fitted with a mechanical stirrer, condenser, thermometer and a Nitrogen inlet was added 665.53 g (1.40 moles) of PPG-4-N-Methyl-N,N-Diethanolamine Adipate oligomer, from Example 2, and 240.43 g (2.67 moles) of 1,3-Butanediol. With the reaction mixture at 30-35° C., 131.89 g (1.37 moles) of Methanesulfonic Acid (MSA) was slowly added to neutralize the amine. The reaction was monitored by measuring the Acid Value and Base Value of the reaction mixture over time. When Methanesulfonic salt of PPG-4-N-Methyl-N,N-Diethanolamine Adipate oligomer was formed, 120.51 g (1.30 moles) of Epichlorohydrin was charged. The reaction temperature was increased to 85-90° C. and kept under Nitrogen blanket while it stirred for the next 6 hours. Reaction was monitored by the drop in Acid Value. When the acid value stabilized, 541.63 g (1.6105 moles) of Cinnamidopropyldimethylamine was charged (Cinnamidopropyldimethylamine was prepared as disclosed in example 1 in U.S. Pat. No. 5,633,403). The reaction mixture was stirred for 6 hours at 85-90° C. and was monitored by a drop in Base Value. When the base value drop stabilized, the product was diluted with water to 64-68% actives to improve fluidity. The resulting product, [Poly(N-Hydroxypolyoxypropylethyl) N-Adipyl-Poly-Oxypropyl)-N-Methyl-N-(2,Hydroxy-3-Cinnamidopropyl Dimethyl Ammonium Chloride) Methane Sulfonate] was obtained as a viscous yellow liquid.
[Compound]
Name
PPG-4-N-Methyl-N,N-Diethanolamine Adipate
Quantity
665.53 g
Type
reactant
Reaction Step One
Quantity
240.43 g
Type
reactant
Reaction Step Two
Quantity
131.89 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94,300
Citations
I Buggia, F Locatelli, MB Regazzi… - Annals of …, 1994 - journals.sagepub.com
… Busulfan is a useful, sufficiently safe drug in the treatment of patients with CML. At higher dosages, busulfan … As the pharmacokinetics and metabolism of busulfan is further understood, …
Number of citations: 97 journals.sagepub.com
JS McCune, JP Gibbs, JT Slattery - Clinical pharmacokinetics, 2000 - Springer
… of busulfan after a given dose and the correlation between busulfan concentrations and … and pharmacodynamics of busulfan and the use of busulfan therapeutic drug monitoring (…
Number of citations: 192 link.springer.com
M Hassan, P Ljungman, P Bolme, O Ringden… - 1994 - ashpublications.org
… Busulfan is widely used as a component of the myeloablative … However, busulfan clearance normalized to body weight was … , which most probably shows that busulfan dosage should be …
Number of citations: 265 ashpublications.org
SO Ciurea, BS Andersson - Biology of Blood and Marrow Transplantation, 2009 - Elsevier
The development of intravenous busulfan (Bu) and its incorporation in the preparative regimens for allogeneic stem cell transplantation has changed transplantation for myelogenous …
Number of citations: 235 www.sciencedirect.com
LB Grochow, W Krivit, CB Whitley, B Blazar - Blood, 1990 - Elsevier
… to evaluate drug disposition in children receiving busulfan as part of a preparative regimen for … to measure busulfan concentrations using small blood samples,15 we measured busulfan …
Number of citations: 175 www.sciencedirect.com
JS McCune, LA Holmberg - Expert opinion on drug metabolism & …, 2009 - Taylor & Francis
… busulfan doses in patients receiving either oral or iv busulfan for a total of 4 days to a target busulfan Css of 800 – 1000 ng/ml as part of the busulfan/… should be either oral busulfan 1 mg/…
Number of citations: 115 www.tandfonline.com
G Vassal, A Gouyette, O Hartmann, JL Pico… - Cancer chemotherapy …, 1989 - Springer
… Busulfan levels in biological fluids were measured by a gas … In a high-dose regimen, busulfan followed one-compartment … Busulfan was monitored in the CSF of nine children at 3.25–7 …
Number of citations: 165 link.springer.com
G Vassal, A Deroussent, O Hartmann, D Challine… - Cancer research, 1990 - AACR
… 16-mg/kg total dose of busulfan. This study shows that busulfan neurotoxicity is dose-dependent in children and efficiently prevented by clonazepam. A busulfan dose cal culated on the …
Number of citations: 216 aacrjournals.org
JB Bishop, JS Wassom - Mutation research/reviews in genetic toxicology, 1986 - Elsevier
… model studies with busulfan, and case reports on human patients implicate busulfan as the causative … Reports from human and animal studies of busulfan's cytotoxicity, teratogenicity, …
Number of citations: 113 www.sciencedirect.com
BS Andersson, T Madden, HT Tran, WW Hu… - Biology of Blood and …, 2000 - Elsevier
The unpredictable intestinal absorption and erratic bioavailability of oral busulfan (Bu) has limited the drug's use in high-dose pretransplantation conditioning therapy. To standardize …
Number of citations: 177 www.sciencedirect.com

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